molecular formula C6H3BrF2IN B15054748 2-Bromo-4-(difluoromethyl)-6-iodopyridine

2-Bromo-4-(difluoromethyl)-6-iodopyridine

Cat. No.: B15054748
M. Wt: 333.90 g/mol
InChI Key: PDWUXXGIQXVPBM-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-6-iodopyridine is a heterocyclic organic compound that contains bromine, fluorine, iodine, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-6-iodopyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative. For instance, a pyridine ring can be brominated and iodinated under controlled conditions to introduce the bromine and iodine atoms at the desired positions. The difluoromethyl group can be introduced using a difluoromethylating agent in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-6-iodopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-6-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(difluoromethyl)-1-fluorobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene

Uniqueness

2-Bromo-4-(difluoromethyl)-6-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with a difluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C6H3BrF2IN

Molecular Weight

333.90 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-6-iodopyridine

InChI

InChI=1S/C6H3BrF2IN/c7-4-1-3(6(8)9)2-5(10)11-4/h1-2,6H

InChI Key

PDWUXXGIQXVPBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)C(F)F

Origin of Product

United States

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